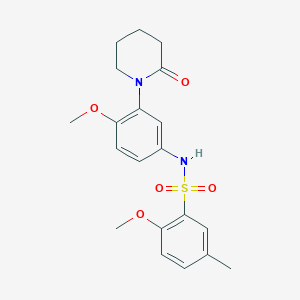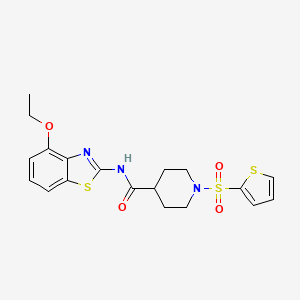![molecular formula C21H28N2O6S B3309576 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 941997-03-1](/img/structure/B3309576.png)
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
Übersicht
Beschreibung
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with methoxy groups and a sulfonamide group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonamide group is then introduced via sulfonation reactions, followed by the attachment of the morpholin-4-yl ethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dimethoxybenzene-1-sulfonamide: Lacks the morpholin-4-yl ethyl group, which may result in different biological activities.
3-methoxyphenyl sulfonamide: Lacks the methoxy groups on the benzene ring, which can affect its chemical properties and reactivity.
Uniqueness
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both methoxy groups and the morpholin-4-yl ethyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications in scientific research.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-26-17-6-4-5-16(13-17)19(23-9-11-29-12-10-23)15-22-30(24,25)21-14-18(27-2)7-8-20(21)28-3/h4-8,13-14,19,22H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPGTIUQSZTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B3309498.png)
![2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B3309504.png)
![N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B3309507.png)



![N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B3309530.png)

![2-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3309546.png)
![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309548.png)
![2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B3309556.png)
![8-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B3309571.png)
![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide](/img/structure/B3309589.png)
![2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3309596.png)
